molecular formula C7H6NO7Sb B1663130 2-Nitro-4-stibonobenzoic acid CAS No. 5430-24-0

2-Nitro-4-stibonobenzoic acid

Cat. No. B1663130
CAS RN: 5430-24-0
M. Wt: 337.88 g/mol
InChI Key: HUAYIYWLCZXNRE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-4-stibonobenzoic acid is a chemical compound with the molecular formula C7H6NO7Sb and a molecular weight of 337.885 . It is an organic compound that contains nitro, carboxylic acid, and stibine functional groups .


Molecular Structure Analysis

The molecular structure of 2-Nitro-4-stibonobenzoic acid consists of a benzene ring substituted with a nitro group, a carboxylic acid group, and a stibine group. The exact 3D structure can be obtained from computational chemistry software or databases .

Scientific Research Applications

  • Biochemical Applications :

    • Ellman (1959) developed a water-soluble aromatic disulfide derivative, useful for determining sulfhydryl groups in biological materials, illustrating the potential for similar compounds in biochemical research (Ellman, 1959).
    • Price (1976) investigated 2-Nitro-5-thiocyanatobenzoic acid, a related compound, for its reactivity with thiol groups in proteins, indicative of applications in protein chemistry (Price, 1976).
  • Material Science and Chemistry :

    • De Bettencourt-Dias and Viswanathan (2006) studied the luminescence properties of lanthanide ion-based coordination polymers with nitrobenzoic acid ligands, showing potential in materials science and luminescence research (De Bettencourt-Dias & Viswanathan, 2006).
    • Křupková et al. (2013) explored 4-Chloro-2-fluoro-5-nitrobenzoic acid as a building block for solid-phase synthesis, highlighting its use in synthetic chemistry (Křupková et al., 2013).
  • Environmental Science :

    • Spain (2013) discussed the biodegradation of nitroaromatic compounds, including those similar to 2-Nitro-4-stibonobenzoic acid, pointing towards environmental applications in pollution remediation (Spain, 2013).
    • Mahmoud et al. (2019) reported on the use of nano polyaniline-zirconium silicate nanocomposites for the removal of nitro derivatives, including nitrobenzoic acids, from water, demonstrating environmental
    clean-up applications .
  • Pharmaceutical Applications :

    • Barchańska et al. (2019) conducted a study on nitisinone, a compound related to 2-Nitro-4-stibonobenzoic acid, to understand its degradation processes, indicating relevance in pharmaceutical stability studies (Barchańska et al., 2019).
  • Crystallography and Solid-State Chemistry :

    • The study of various nitrobenzoic acids, including their crystal structures and physico-chemical properties, by Samsonowicz et al. (2007), provides insights into the solid-state behavior of similar compounds (Samsonowicz et al., 2007).
    • Barsky et al. (2008) reinvestigated the polymorphic system of 2-chloro-4-nitrobenzoic acid, a compound structurally related to 2-Nitro-4-stibonobenzoic acid, demonstrating the importance of polymorphism in material science (Barsky et al., 2008).

Safety And Hazards

The safety data sheet for 2-Nitrobenzoic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle it with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

2-nitro-4-stibonobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4NO4.2H2O.O.Sb/c9-7(10)5-3-1-2-4-6(5)8(11)12;;;;/h1,3-4H,(H,9,10);2*1H2;;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAYIYWLCZXNRE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[Sb](=O)(O)O)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6NO7Sb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202661
Record name 4-(Dihydroxy(oxido)stibino)-2-(hydroxy(oxido)amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-4-stibonobenzoic acid

CAS RN

5430-24-0
Record name 2-Nitro-4-stibonobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005430240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC13755
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13755
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Dihydroxy(oxido)stibino)-2-(hydroxy(oxido)amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-NITRO-4-STIBONOBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69MW5QV5E6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Nitro-4-stibonobenzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Nitro-4-stibonobenzoic acid
Reactant of Route 3
2-Nitro-4-stibonobenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Nitro-4-stibonobenzoic acid
Reactant of Route 5
2-Nitro-4-stibonobenzoic acid
Reactant of Route 6
2-Nitro-4-stibonobenzoic acid

Citations

For This Compound
3
Citations
GO Doak, HG Steinman - Journal of the American Chemical …, 1946 - ACS Publications
The Scheller reaction1has been used exten-sively in this Laboratory for the preparation of arylarsonic acids. 2 We have now extended this study to the preparation of the analogous anti-…
Number of citations: 49 pubs.acs.org
GO Doak, HG Steinman - Journal of the American Chemical …, 1946 - ACS Publications
A number of arylstibonic acids have been prepared by theScheller reaction. Satisfactory re-sults were obtained with aniline and its deriva-tives substituted in meta and paraposition, but …
Number of citations: 2 pubs.acs.org
DY Song, YJ Park, DM Kim - Analytica Chimica Acta, 2023 - Elsevier
… 2-Nitro-4-stibonobenzoic acid (NSC-13755) was purchased from AOBIOUS (Gloucester, MA, USA). All other chemical reagents were obtained from Sigma-Aldrich (St. Louis, MO, USA). …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.